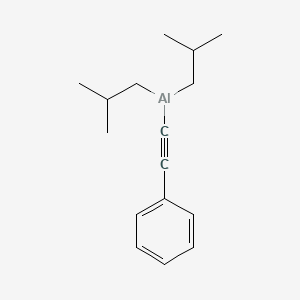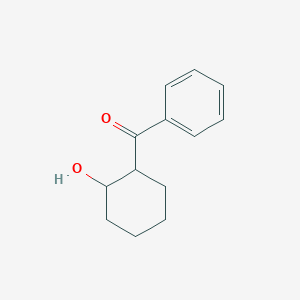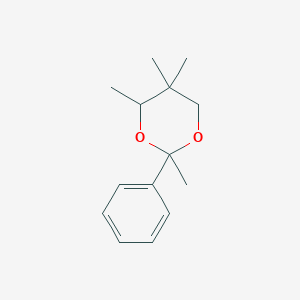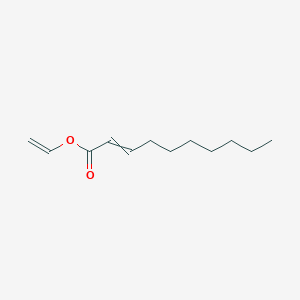
9,10-Dihydrophenanthrene-2,7-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydrophenanthrene-2,7-dicarboxylic acid: is an organic compound with the molecular formula C16H12O4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features two carboxylic acid groups at the 2 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydrophenanthrene-2,7-dicarboxylic acid typically involves the reaction of 2,7-dibromo-9,10-dihydrophenanthrene with carbon monoxide and an alcohol in the presence of a base and a palladium-phosphine catalyst . This method allows for high yield and selectivity from inexpensive raw materials through simple reaction steps.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar catalytic processes as those used in laboratory synthesis, scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic nature of the compound allows for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Quinones or other oxidized phenanthrene derivatives.
Reduction: Alcohols or other reduced forms of the original compound.
Substitution: Halogenated derivatives of 9,10-Dihydrophenanthrene-2,7-dicarboxylic acid.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex polycyclic aromatic compounds.
Biology and Medicine: Research has explored its potential as a scaffold for drug design, particularly in the development of inhibitors for enzymes such as the 3CLpro enzyme, which is relevant in COVID-19 therapy .
Industry: In industrial applications, the compound’s derivatives are used in the synthesis of dyes, pigments, and other materials that require stable aromatic structures.
Mechanism of Action
The mechanism by which 9,10-Dihydrophenanthrene-2,7-dicarboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity and thereby inhibiting the biological process it catalyzes . The pathways involved can vary but often include key signaling and metabolic pathways relevant to the enzyme’s function.
Comparison with Similar Compounds
9,10-Dihydrophenanthrene: A simpler derivative without the carboxylic acid groups.
Phenanthrene-2,7-dicarboxylic acid: Lacks the dihydro modification but contains the same carboxylic acid groups.
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: Features a different substitution pattern and functional groups.
Uniqueness: 9,10-Dihydrophenanthrene-2,7-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
25401-08-5 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
9,10-dihydrophenanthrene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)11-3-5-13-9(7-11)1-2-10-8-12(16(19)20)4-6-14(10)13/h3-8H,1-2H2,(H,17,18)(H,19,20) |
InChI Key |
WVDLFYMZHGPTIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


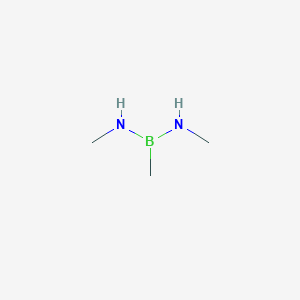
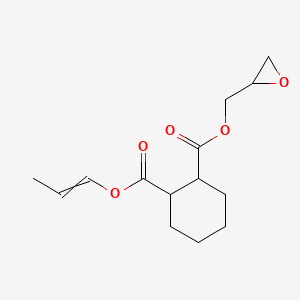
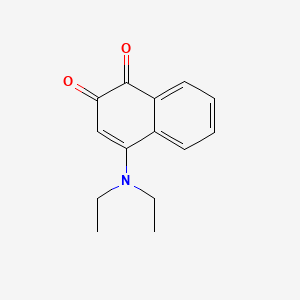
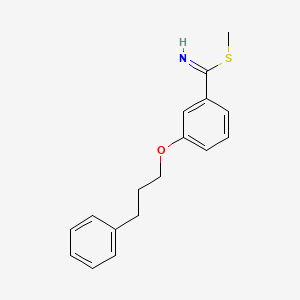
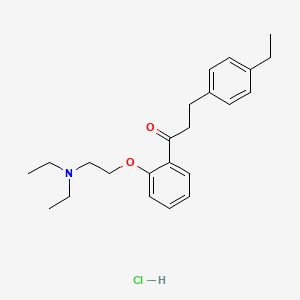
![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
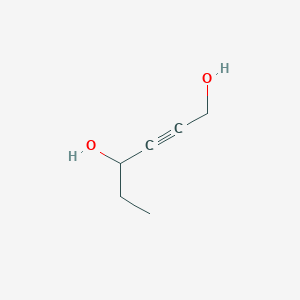

![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
